(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
Description
(E)-3-(4-(Benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic acrylonitrile derivative featuring a quinazolinone core linked to a substituted phenyl group. The quinazolinone moiety (4-oxo-3,4-dihydroquinazolin-2-yl) is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects . The phenyl substituent at the 3-position is modified with a benzyloxy group (electron-donating) and a methoxy group, which may influence solubility, metabolic stability, and target binding .
The benzyloxy-methoxyphenyl substitution pattern is structurally distinct from other derivatives, suggesting unique pharmacokinetic or pharmacodynamic properties.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-30-23-14-18(11-12-22(23)31-16-17-7-3-2-4-8-17)13-19(15-26)24-27-21-10-6-5-9-20(21)25(29)28-24/h2-14H,16H2,1H3,(H,27,28,29)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJHTZWKKOEPSV-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzyloxy-3-methoxyphenyl intermediate: This step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the dihydroquinazolinone intermediate: This step involves the cyclization of 2-aminobenzamide with an appropriate aldehyde or ketone.
Coupling of intermediates: The final step involves the coupling of the benzyloxy-3-methoxyphenyl intermediate with the dihydroquinazolinone intermediate under basic conditions to form the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced quinazolinone derivatives.
Substitution: The benzyloxy and methoxy groups may undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. It may be used in assays to evaluate its effects on various biological targets.
Medicine
In medicinal chemistry, this compound may be investigated as a lead compound for the development of new therapeutic agents. Its structure-activity relationship (SAR) can be explored to optimize its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular pathways involved in cell proliferation and apoptosis. The molecular targets may include enzymes, receptors, or DNA.
Comparison with Similar Compounds
Key Findings :
- Derivatives with heterocyclic substituents (e.g., furan, thiazole) exhibit antibacterial activity, likely due to enhanced membrane permeability or enzyme inhibition .
- The target compound’s bulky benzyloxy-methoxyphenyl group may reduce bacterial uptake compared to smaller heterocycles, though this requires experimental validation.
COX-2 Inhibitors: Substituted Quinazolinone Derivatives
Quinazolinones with aryl or sulfonamide substituents have been explored as COX-2 inhibitors (Table 2).
Table 2: COX-2 Inhibition by Quinazolinone Derivatives
Key Findings :
- The sulfonamide group in the comparator compound enhances COX-2 binding via hydrogen bonding, a feature absent in the target compound .
Anticancer Agents: Thioxothiazolidinone-Quinazolinone Hybrids
Thioxothiazolidinone derivatives (e.g., compounds 40–44) share the quinazolinone core but differ in substituents and appended moieties (Table 3).
Table 3: Anticancer Activity of Quinazolinone-Thioxothiazolidinone Hybrids
Key Findings :
- Thioxothiazolidinone derivatives exhibit anticancer activity via thiol-mediated redox modulation, a mechanism distinct from acrylonitrile’s electrophilic reactivity .
Key Comparison :
Biological Activity
The compound (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a complex structure that suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure
The molecular formula of the compound is , and its structure can be broken down into key functional groups:
- Acrylonitrile moiety : Provides potential reactivity and biological interaction.
- Quinazoline core : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
- Benzyloxy and methoxy substituents : These groups may enhance lipophilicity and modulate biological activity.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. In a study screening various quinazoline derivatives, several compounds demonstrated potent activity against human cancer cell lines, including breast and lung cancer cells. The presence of the (E)-3-(4-(benzyloxy)-3-methoxyphenyl) substituent may enhance the anticancer efficacy of this compound through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar benzyloxy and methoxy groups have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of enzyme activity : Compounds with similar structures have been shown to inhibit key enzymes in cancer metabolism.
- Interference with DNA replication : Quinazoline derivatives often interact with DNA, potentially preventing cancer cell proliferation.
Study 1: Anticancer Screening
In a pharmacological study published in the Journal of Medicinal Chemistry, a series of quinazoline derivatives were synthesized and evaluated for their anticancer properties. The study found that compounds with similar structures to our target compound exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting significant potency.
Study 2: Antimicrobial Activity
A recent investigation into novel benzyloxy-substituted compounds revealed that several derivatives exhibited MIC values below 10 µg/mL against resistant bacterial strains. This indicates that the target compound may possess similar antimicrobial properties, warranting further investigation.
Table 1: Biological Activity Summary
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 5-50 nM | Journal of Medicinal Chemistry |
| Antimicrobial | Staphylococcus aureus | <10 µg/mL | Recent Pharmacological Study |
| Escherichia coli | <10 µg/mL | Recent Pharmacological Study |
Table 2: Structural Comparison of Related Compounds
| Compound Name | Structure Features | Reported Activity |
|---|---|---|
| (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile | Quinazoline core + Acrylonitrile | Anticancer, Antimicrobial |
| (E)-N'-benzylidene benzohydrazide | Benzylidene group | Moderate Anticancer |
| (E)-Ethyl 3-(4-(benzyloxy)-3-Methoxyphenyl)acrylate | Similar benzyloxy structure | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for (E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile, considering yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Knoevenagel condensation to form the acrylonitrile core, followed by functionalization of the quinazolinone and benzyloxy-methoxyphenyl moieties. Key steps:
- Microwave-assisted synthesis reduces reaction times (e.g., 30–60 minutes vs. 12–24 hours for conventional heating) while maintaining yields >75% .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the E-isomer .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HMBC): Confirms regiochemistry of the benzyloxy and methoxy groups and the E-configuration of the acrylonitrile double bond .
- HPLC-MS : Quantifies purity (>95%) and detects trace isomers or byproducts (e.g., Z-isomer) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous acrylonitrile derivatives .
Q. What in vitro assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antiproliferative assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations. Compare to reference compounds like doxorubicin .
- Enzyme inhibition studies : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays. Pre-incubate the compound with ATP to assess competitive binding .
- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize assay conditions : Variability in cell passage number, serum concentration, or incubation time can alter IC₅₀ values. Use identical protocols across labs .
- Purity verification : Contradictions may arise from undetected impurities (e.g., <90% purity). Re-test batches with HPLC-MS and repeat assays .
- Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity if activity discrepancies persist .
Q. What strategies are effective for separating E/Z isomers during synthesis?
- Methodological Answer :
- Chiral chromatography : Use amylose-based columns (Chiralpak IA/IB) with heptane/ethanol gradients. Resolution factors >1.5 are achievable .
- Crystallization : Leverage solubility differences in ethanol/water (7:3 v/v) at 4°C. The E-isomer typically crystallizes first due to planar geometry .
- Dynamic kinetic resolution : Employ chiral catalysts (e.g., BINOL-phosphoric acid) to shift equilibrium toward the E-isomer .
Q. How to optimize cross-coupling reactions (e.g., Suzuki-Miyaura) in the synthesis of this compound?
- Methodological Answer :
- Catalyst selection : Pd(PPh₃)₄ or NiCl₂(dppe) improves coupling efficiency for electron-deficient aryl bromides. Use 5 mol% catalyst loading .
- Solvent optimization : DME/H₂O (4:1) enhances solubility of boronic acid intermediates. Add K₂CO₃ (2 equiv) to maintain pH >9 .
- Microwave irradiation : Reduces reaction time from 24 hours to 2 hours at 100°C, with yields >80% .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Model interactions with EGFR (PDB: 1M17). The quinazolinone moiety shows hydrogen bonding with Met769 .
- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with antiproliferative activity. R² >0.85 is achievable .
- MD simulations : Simulate binding stability over 100 ns to identify critical residues (e.g., Lys721 in EGFR) for lead optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
